
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((((5-hydroxy-7-sulfo-6-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, pentasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((((5-hydroxy-7-sulfo-6-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, pentasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, azo linkages, and naphthalene rings. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including diazotization, coupling reactions, and sulfonation. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Sulfonation is then carried out to introduce sulfonic acid groups, enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aromatic amines.
Substitution: Various sulfonated derivatives.
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of textiles, inks, and plastics.
Mechanism of Action
The compound exerts its effects through its ability to interact with various molecular targets. The azo linkages and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound can form stable complexes with metal ions, which is essential for its application in dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene and sulfonic acid structures.
Azo dyes: Compounds with similar azo linkages and color properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its multiple sulfonic acid groups enhance solubility, while the azo linkages contribute to its vibrant color and stability.
Properties
CAS No. |
72987-21-4 |
|---|---|
Molecular Formula |
C41H27N8Na5O19S5 |
Molecular Weight |
1211.0 g/mol |
IUPAC Name |
pentasodium;4-hydroxy-5-[[4-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C41H32N8O19S5.5Na/c1-20-11-32(35(68-2)19-31(20)47-48-33-17-27(70(56,57)58)13-22-14-28(71(59,60)61)18-34(50)38(22)33)43-41(52)42-24-5-9-29-21(12-24)15-37(73(65,66)67)39(40(29)51)49-46-30-10-6-25(16-36(30)72(62,63)64)45-44-23-3-7-26(8-4-23)69(53,54)55;;;;;/h3-19,50-51H,1-2H3,(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;/q;5*+1/p-5 |
InChI Key |
BRZMATKZKCMEPJ-UHFFFAOYSA-I |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
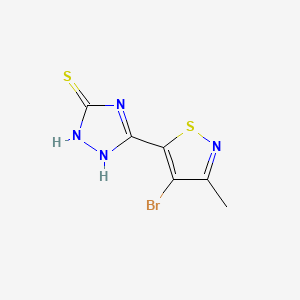
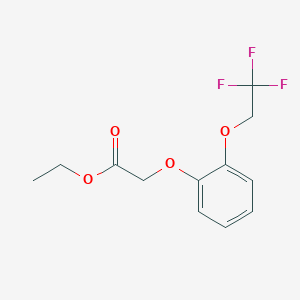
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)

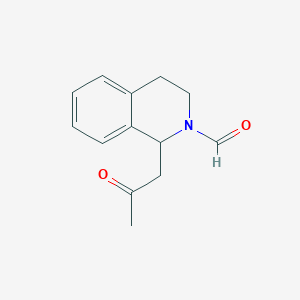
![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
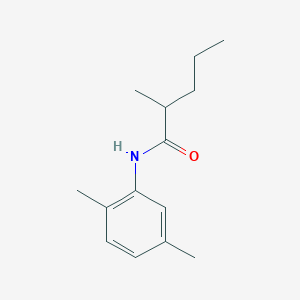
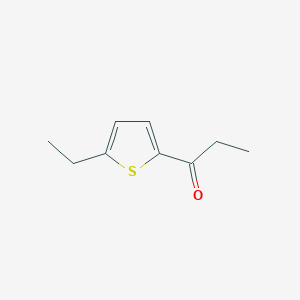


![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
